Dimethyl 12-ethyl-4-(17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl)-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10,11-dicarboxylate
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Overview
Description
LSM-1797 is a vinca alkaloid.
Scientific Research Applications
Crystal and Molecular Structure Analysis
Studies like those by Ganapathy et al. (2013) often focus on determining the crystal structure of complex molecules using X-ray diffraction. This is crucial in understanding the physical and chemical properties of such compounds, which can have implications in materials science and pharmaceuticals (Ganapathy, Damodharan, Manickam, & Sanmargam, 2013).
Synthesis and Modification of Complex Compounds
Research like that conducted by Hřebabecký, Masojídková, & Holý (1998) involves the synthesis and modification of complex organic compounds. These studies are foundational in the development of new materials and drugs, as they provide insight into how modifications in molecular structures can lead to changes in physical and chemical properties (Hřebabecký, Masojídková, & Holý, 1998).
Investigation of Reaction Mechanisms
Iijima et al. (1979) studied reaction mechanisms involving similar compounds. Understanding these mechanisms is key to developing more efficient synthesis methods, which can be vital in industrial applications and drug development (Iijima, Taga, Miyazaki, Tanaka, & Uzawa, 1979).
Application in Polymer and Material Science
Studies such as those by Furst et al. (2012) demonstrate the application of similar complex molecules in polymer and material science. These compounds can be used as precursors or components in creating new materials with specific desired properties, such as enhanced durability or specific electrical characteristics (Furst, Goff, Quinzler, Mecking, Botting, & Cole-Hamilton, 2012).
properties
Molecular Formula |
C46H56N4O10 |
---|---|
Molecular Weight |
825 g/mol |
IUPAC Name |
dimethyl 12-ethyl-4-(17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl)-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10,11-dicarboxylate |
InChI |
InChI=1S/C46H56N4O10/c1-7-42(55)22-27-23-45(40(53)59-5,36-29(14-18-48(24-27)25-42)28-12-9-10-13-32(28)47-36)31-20-30-33(21-34(31)57-3)50(26-51)39-44(30)16-19-49-17-11-15-43(8-2,38(44)49)35(37(52)58-4)46(39,56)41(54)60-6/h9-13,15,20-21,26-27,35,38-39,47,55-56H,7-8,14,16-19,22-25H2,1-6H3 |
InChI Key |
KUSGVVPSWLLOSB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)C(=O)OC)CC)OC)C(=O)OC)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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